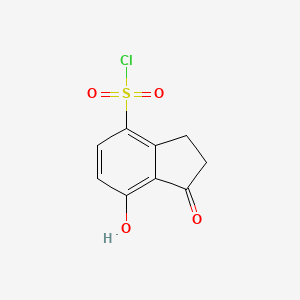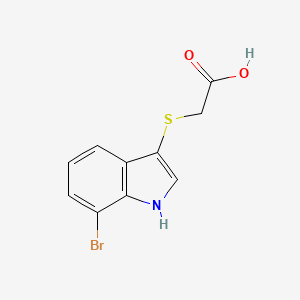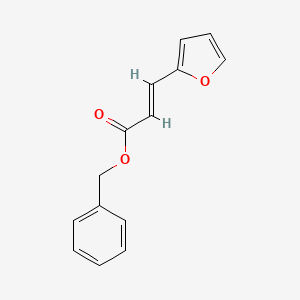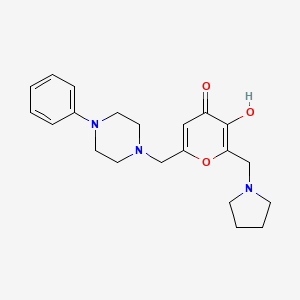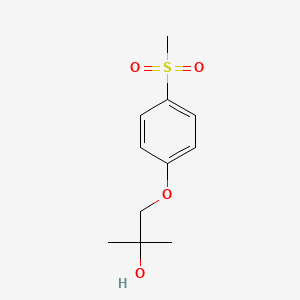
2,5-dichloro-N-(3-hydroxy-2-methylpropyl)thiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N-(3-hydroxy-2-methylpropyl)thiophene-3-sulfonamide is a chemical compound with the molecular formula C8H11Cl2NO3S2 and a molecular weight of 304.21 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two chlorine atoms and a sulfonamide group, which is further substituted with a 3-hydroxy-2-methylpropyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,5-dichloro-N-(3-hydroxy-2-methylpropyl)thiophene-3-sulfonamide involves several steps. One common method includes the reaction of 2,5-dichlorothiophene with sulfonamide derivatives under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development purposes .
Chemical Reactions Analysis
2,5-Dichloro-N-(3-hydroxy-2-methylpropyl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dichloro-N-(3-hydroxy-2-methylpropyl)thiophene-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(3-hydroxy-2-methylpropyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring structure allows for interactions with various biological molecules, contributing to its overall effects .
Comparison with Similar Compounds
2,5-Dichloro-N-(3-hydroxy-2-methylpropyl)thiophene-3-sulfonamide can be compared with other thiophene derivatives, such as:
2,5-Dichlorothiophene: A simpler compound with similar structural features but lacking the sulfonamide and hydroxypropyl groups.
Thiophene-2-sulfonamide: Another sulfonamide derivative with different substitution patterns on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11Cl2NO3S2 |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(3-hydroxy-2-methylpropyl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C8H11Cl2NO3S2/c1-5(4-12)3-11-16(13,14)6-2-7(9)15-8(6)10/h2,5,11-12H,3-4H2,1H3 |
InChI Key |
MIYIDGHAODBHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(SC(=C1)Cl)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
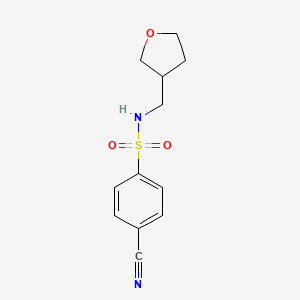

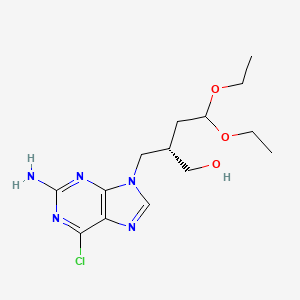
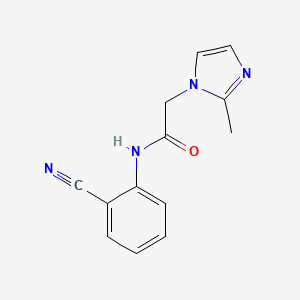
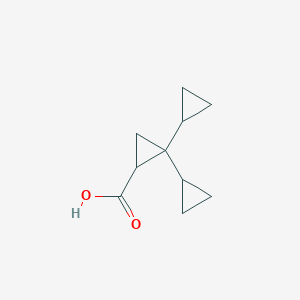
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)

